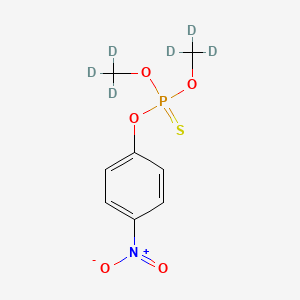

Parathion-methyl-d6

Description

Properties

IUPAC Name |

(4-nitrophenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO5PS/c1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBIQVVOMOPOHC-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96740-32-8 | |

| Record name | 96740-32-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Deuterium Incorporation

The synthesis begins with the preparation of O,O-di(trideuteriomethyl) chlorothiophosphate (ClP(S)(OCD₃)₂), where both methyl groups are fully deuterated. This intermediate reacts with sodium 4-nitrophenoxide under anhydrous conditions to form this compound:

Key advantages of this approach include:

Optimization of Reaction Conditions

Data from industrial synthesis (e.g., HPC Standards, LGC Standards) highlight critical parameters:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Prevents thermal degradation |

| Solvent | Anhydrous acetone | Enhances nucleophilicity |

| Reaction time | 4–6 hours | Balances completion vs. side reactions |

| Purification | Column chromatography | Removes unreacted phenoxide |

Post-synthesis, the product is typically isolated as a crystalline solid (melting point 34–36°C) or stabilized in acetonitrile/acetone at 100 µg/mL concentrations for commercial distribution.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity and Stability Specifications

Commercial batches adhere to stringent criteria:

| Parameter | Specification | Method |

|---|---|---|

| Isotopic purity | ≥98% D₆ | LC-MS/MS |

| Chemical purity | ≥99% | HPLC-UV (λ = 270 nm) |

| Storage stability | -18°C, 24 months | Accelerated degradation studies |

| Supplier | Key Differentiation | Reference |

|---|---|---|

| LGC Standards | ISO 17034-certified neat standard | |

| HPC Standards | Acetonitrile solutions (4°C storage) | |

| Veeprho | Focus on pharmacokinetic applications |

Notably, all vendors avoid aqueous workups to prevent hydrolysis of the thiophosphate ester.

Challenges and Mitigation Strategies

Deuterium Loss During Synthesis

Proton exchange with moisture or protic solvents can reduce isotopic purity. Mitigation includes:

-

Rigorous drying of reagents/solvents (molecular sieves, argon atmosphere).

-

Use of aprotic solvents (acetonitrile, tetrahydrofuran).

Chemical Reactions Analysis

Types of Reactions: Methyl Parathion-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of its non-deuterated counterpart, methyl parathion .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN)

Major Products: The major products formed from these reactions include various deuterated analogs of the original compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Analytical Chemistry

Parathion-methyl-d6 serves as an internal standard in gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). Its stable isotopic labeling allows for accurate quantification of methyl parathion residues in complex matrices such as food, soil, and biological samples.

This compound is utilized in studies assessing the environmental impact of organophosphate pesticides. Its isotopic labeling allows researchers to trace the degradation pathways and persistence of methyl parathion in various ecosystems.

Degradation Studies

Research indicates that methyl parathion degrades through hydrolysis and microbial activity, with this compound aiding in understanding these processes. For example, a study revealed that methyl parathion showed significant degradation in soil samples over a 30-day period when monitored with this compound as a reference standard .

Toxicological Research

The toxicological profile of this compound is critical for understanding the health risks associated with methyl parathion exposure. Studies have shown that exposure can lead to neurotoxic effects due to acetylcholinesterase inhibition.

Case Studies on Health Effects

Several case studies have documented the health impacts of organophosphate exposure:

- A study involving chronic exposure in rats indicated significant decreases in hematocrit and erythrocyte counts at specific dosage levels, emphasizing the compound's potential toxicity .

- Another investigation highlighted neurological effects observed in animal models, including changes in behavior and electrophysiological responses following exposure to methyl parathion .

Agricultural Applications

In agriculture, this compound is employed to evaluate the efficacy of methyl parathion as an insecticide against pests like tobacco budworm larvae and stink bugs.

Efficacy Studies

Research has shown that methyl parathion effectively reduces pest populations when applied at recommended concentrations. For instance, field trials demonstrated a significant reduction in stink bug populations when treated with methyl parathion at a rate of 0.4 pounds per acre .

Mechanism of Action

Methyl Parathion-d6, like its non-deuterated counterpart, exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and subsequent toxic effects . The primary molecular targets are the acetylcholinesterase enzyme and the associated neural pathways .

Comparison with Similar Compounds

Structural and Isotopic Differences

Deuterated analogs of organophosphorus and pyrethroid pesticides are commonly used in IDMS. Key comparisons include:

Key Observations :

- Deuterium Substitution : this compound is labeled in the dimethyl groups, whereas analogs like Chlorpyrifos-d10 and Parathion-d10 are deuterated in diethyl groups. This impacts their fragmentation patterns in mass spectrometry .

- Molecular Weight : this compound has a lower molecular weight (269.24) compared to Chlorpyrifos-d10 (377.71) due to differences in core structures.

- Isotopic Purity : this compound and Malathion-d6 achieve 99 atom% D, making them superior for trace-level quantification compared to Permethrin-d5 (98%) .

Analytical Performance

- Matrix Effects: this compound effectively corrects matrix interferences in LC-MS/GC-MS, similar to Chlorpyrifos-d10 .

- Stability : Malathion-d6 and this compound exhibit comparable thermal stability, but Malathion-d6’s sulfur-rich structure requires specialized chromatographic columns to avoid peak tailing .

- Cost and Availability : this compound is more widely available than Parathion-d10, which is niche due to its higher deuteration cost .

Regulatory and Commercial Landscape

- Suppliers: this compound is produced by Sigma-Aldrich (PESTANAL®), Alta Technology (1ST20140D6), and CDN Isotopes (D-4289) .

- Regulatory Use: It is preferred over non-deuterated standards in U.S. EPA methods for residential pesticide contamination studies .

Research Findings and Recommendations

- Toxicology: While this compound itself is non-toxic, its parent compound, methyl parathion, is highly neurotoxic. Deuterated standards are critical for accurate exposure assessment in contaminated environments .

- Innovation Gaps: Current methods struggle with co-eluting isomers in pyrethroids (e.g., Permethrin-d5), but this compound faces fewer such issues due to its simpler structure .

Biological Activity

Parathion-methyl-d6 (CAS Number: 96740-32-8) is a deuterated analog of methyl parathion, an organophosphate pesticide known for its potent biological activity. This compound is primarily used in scientific research, particularly in studies involving toxicology, environmental monitoring, and analytical chemistry due to its stable isotopic labeling properties. This article explores the biological activity of this compound, including its mechanism of action, toxicological effects, and applications in various fields.

- Molecular Formula : C8H10N O5PS

- Molecular Weight : 269.24 g/mol

- Structure : The compound features a phosphorothioate structure with deuterium atoms replacing hydrogen in the methyl groups, enhancing its stability and facilitating precise quantification in mass spectrometry analyses.

This compound exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine in the synaptic cleft. The inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. This mechanism is similar to that of other organophosphate compounds, making this compound a valuable tool for studying cholinergic signaling pathways.

Toxicological Effects

The toxicological profile of this compound mirrors that of methyl parathion, with significant implications for human health and environmental safety. Key findings from various studies include:

- Neurological Effects : Exposure to organophosphates can lead to acute symptoms such as headaches, dizziness, and confusion due to excessive acetylcholine levels. Long-term exposure may result in chronic neurological disorders.

- Reproductive and Developmental Hazards : Research indicates potential reproductive toxicity and developmental effects, particularly during critical periods of fetal development.

- Immunotoxicity : Organophosphates may affect immune system function, leading to increased susceptibility to infections and autoimmune diseases.

Case Studies

-

Human Exposure Analysis :

A study published in the Journal of Environmental Science analyzed urinary p-nitrophenol (PNP) levels as biomarkers for methyl parathion exposure in agricultural workers. The findings indicated elevated PNP levels correlated with pesticide application periods, highlighting the risks associated with occupational exposure to organophosphates . -

Environmental Impact Assessment :

An assessment conducted by the Agency for Toxic Substances and Disease Registry (ATSDR) reviewed environmental data on methyl parathion contamination. The study found significant residues in soil and water sources near agricultural sites, raising concerns about ecological impacts and human health risks associated with contaminated food supplies . -

Toxicokinetics Study :

Research focusing on the pharmacokinetics of this compound demonstrated its metabolic pathways and degradation products in biological systems. This study utilized advanced analytical techniques such as GC-MS to trace the compound's fate in vivo .

Applications in Research

This compound serves multiple roles in scientific research:

- Analytical Chemistry : As a stable isotope-labeled internal standard, it enhances accuracy in quantitative analysis methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

- Toxicological Studies : It is used to elucidate metabolic pathways and assess the toxic effects of organophosphates on human health .

- Environmental Monitoring : The compound aids in detecting pesticide residues in food products and environmental samples, ensuring compliance with safety regulations .

Comparative Analysis

| Compound | Mechanism of Action | Toxicological Profile | Research Applications |

|---|---|---|---|

| Parathion-methyl | AChE inhibition | Neurological, reproductive hazards | Analytical chemistry, toxicology |

| This compound | AChE inhibition | Similar to parathion-methyl | Stable isotope studies |

| Azinphos-methyl | AChE inhibition | Similar toxicological effects | Pesticide residue analysis |

Q & A

Q. How is Parathion-methyl-d6 validated as an internal standard in pesticide residue analysis?

this compound is validated by assessing its stability, isotopic purity, and chromatographic separation from the target analyte (methyl parathion). Key parameters include:

- Retention time alignment : Ensuring minimal co-elution with the analyte.

- Ion suppression/enhancement tests : Evaluating matrix effects via post-column infusion or spike-recovery experiments in complex samples (e.g., soil, biological fluids) .

- Calibration curves : Linear regression analysis comparing analyte-to-internal standard response ratios across concentration ranges.

- Accuracy and precision : Recovery rates (85–115%) and relative standard deviation (RSD < 15%) in replicate analyses .

Q. What methodologies are recommended for preparing this compound stock solutions to ensure reproducibility?

- Solvent selection : Use LC-MS-grade solvents (e.g., acetonitrile) to minimize interference.

- Concentration verification : Quantify purity via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) .

- Storage conditions : Store at -20°C in amber vials to prevent photodegradation and isotopic exchange.

- Aliquot preparation : Pre-divide stock solutions to avoid repeated freeze-thaw cycles, which can degrade stability .

Q. How can researchers address discrepancies in recovery rates when using this compound in environmental samples?

- Matrix-matched calibration : Prepare calibration standards in sample-matched matrices (e.g., soil extract) to account for ion suppression.

- Cross-validation : Compare results with alternative internal standards (e.g., Chlorpyrifos-d10) to identify systemic biases .

- Spike-and-recovery experiments : Test recovery at multiple concentrations to identify nonlinearity or matrix-specific interferences .

Advanced Research Questions

Q. What experimental designs are optimal for studying isotopic effects of this compound in quantitative LC-MS/MS workflows?

- Isotopic dilution analysis (IDA) : Use deuterated and non-deuterated analogs to quantify natural abundance corrections.

- Fragmentation pattern comparison : Analyze MS/MS spectra to ensure deuterium labeling does not alter fragmentation pathways critical for quantification .

- Long-term stability studies : Monitor deuterium retention under varying pH and temperature conditions to assess suitability for long-term environmental monitoring .

Q. How can researchers reconcile conflicting data from studies using this compound in human biomonitoring versus environmental sampling?

- Source differentiation : Distinguish between endogenous metabolites (e.g., urinary p-nitrophenol) and exogenous contamination by analyzing isotopic ratios .

- Temporal sampling : Collect longitudinal data to account for metabolic half-life variations (e.g., urinary excretion rates) .

- Multivariate regression : Adjust for covariates like age, exposure duration, and sample collection methods to isolate confounding factors .

Q. What strategies mitigate challenges in detecting this compound degradation products during trace analysis?

- High-resolution mass spectrometry (HRMS) : Use Q-TOF or Orbitrap systems to identify unknown degradation products via exact mass and isotopic patterns.

- Degradation pathway modeling : Couple LC-MS/MS data with computational tools (e.g., EPI Suite) to predict hydrolysis or photolysis byproducts .

- Stability-indicating assays : Validate methods under accelerated degradation conditions (e.g., UV light, elevated temperatures) .

Methodological Best Practices

Q. How should researchers document this compound usage to ensure reproducibility in multi-institutional studies?

- Detailed metadata : Report isotopic purity, supplier lot numbers, and preparation protocols in supplementary materials.

- Standard operating procedures (SOPs) : Include step-by-step extraction and cleanup methods (e.g., QuEChERS, SPE) to minimize inter-lab variability .

- Data normalization : Use consensus-based approaches (e.g., signal-to-noise ratio thresholds) to standardize quantification across instruments .

Q. What statistical approaches are recommended for analyzing datasets with this compound as a normalization factor?

- Robust regression : Apply Huber or Tukey bisquare weighting to minimize outlier effects in calibration curves.

- Multilevel modeling : Account for nested data structures (e.g., repeated measurements from the same sample batch) .

- Limit of quantification (LOQ) adjustments : Use iterative algorithms (e.g., Progression-based LOQ) to adapt to matrix-specific noise levels .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.